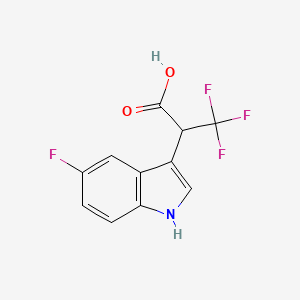

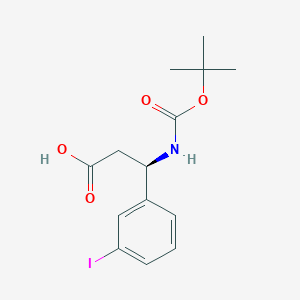

![molecular formula C16H14N4OS B2584123 N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide CAS No. 2034434-09-6](/img/structure/B2584123.png)

N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

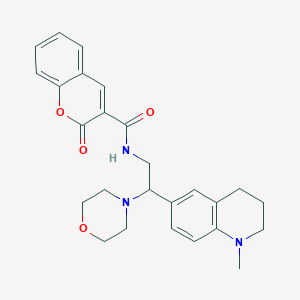

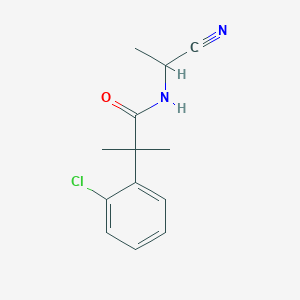

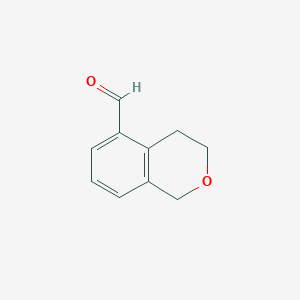

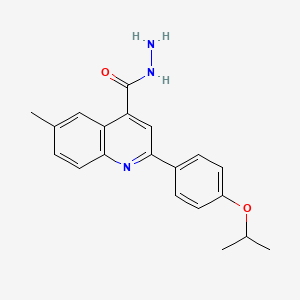

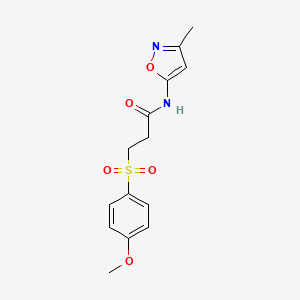

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The carboxamide group (-CONH2) is a functional group often seen in various organic compounds, including many drugs .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxamide group might participate in hydrolysis or condensation reactions. The bipyridine moiety could potentially coordinate with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polar carboxamide group and the aromatic bipyridine and thiazole rings .Scientific Research Applications

Synthesis and Biological Activity

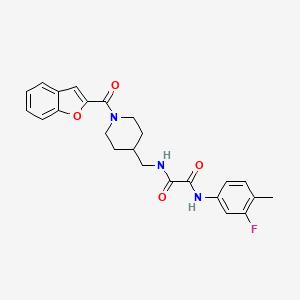

Enaminones as Key Intermediates : Enaminones, including compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide, have been synthesized for their potential antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to standard treatments in certain cancer cell lines (Riyadh, 2011).

Antiviral Activity of Thiazole C-nucleosides : Thiazole nucleosides, structurally similar to the compound , have been evaluated for their in vitro activity against various viruses. These compounds have shown potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Synthesis of Substituted Oxazoles : Research has focused on the synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally related to this compound. These studies contribute to the development of compounds with potential pharmaceutical applications (Kumar et al., 2012).

Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, sharing a similar thiazole structure, have been synthesized and shown to possess diuretic activity (Yar & Ansari, 2009).

Chemical Synthesis and Characterization

Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines and pyridothiazines, which are chemically related to the compound of interest, has been achieved using both conventional and microwave techniques. This approach provides higher yields in shorter times (Youssef et al., 2012).

Synthesis for PET Imaging : Compounds structurally similar to this compound have been synthesized for potential use in Positron Emission Tomography (PET) imaging of enzymes involved in neuroinflammation (Wang et al., 2018).

Potential Therapeutic Applications

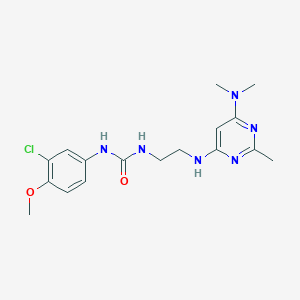

Antipsychotic Agents : Heterocyclic carboxamides, akin to the compound , have been synthesized and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman et al., 1996).

Antiprion Activity : 2-Aminothiazoles, similar in structure to the compound of interest, have been identified as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).

Synthesis of c-Met Inhibitors : Compounds with structural features similar to this compound have been synthesized and optimized for use as c-Met inhibitors, relevant in cancer therapy (Chu et al., 2021).

Development of Met Kinase Inhibitors : Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to the discovery of potent Met kinase inhibitors, indicating potential cancer therapeutic applications (Schroeder et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 10 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It can be inferred that the compound interacts with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with mitogen-activated protein kinase 10, it may influence pathways related to cell growth, differentiation, and apoptosis .

Result of Action

Based on its potential interaction with mitogen-activated protein kinase 10, it may influence cellular processes such as proliferation, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Future Directions

properties

IUPAC Name |

4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIXCFPQOHFQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)

![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)